DL-Homocysteine thiolactone hydrochloride

Übersicht

Beschreibung

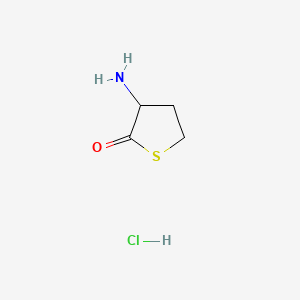

DL-Homocysteine thiolactone hydrochloride is a cyclic amino acid derivative known for its unique chemical properties and biological significance. It is a five-membered cyclic thioester of the amino acid homocysteine. This compound is generated from homocysteine through an error-editing reaction, primarily involving methionyl-tRNA synthetase . Elevated levels of homocysteine thiolactone are associated with various cardiovascular diseases, strokes, and neurological abnormalities due to its reactivity with protein lysine side chains, leading to protein damage and autoimmune responses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of DL-Homocysteine thiolactone hydrochloride typically involves the following steps:

Starting Material: The process begins with 2-methyl-4-chlorobutyryl chloride as the raw material.

Intermediate Formation: The intermediate is prepared by distilling the raw material and collecting the distillate.

Reaction with Iodine and Ammonia: The distillate is then mixed with iodine and ammonia water to carry out the reaction.

Re-crystallization and Purification: Finally, the reaction product is re-crystallized and purified to obtain this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The method involves low-cost raw materials, minimal environmental impact, and high yield, making it suitable for mass production .

Analyse Chemischer Reaktionen

Electrolytic Reduction of DL-Methionine

This method involves a continuous process using a microchannel reactor and electrolytic cell. The key steps include:

-

Oxidation of DL-Methionine : DL-Methionine reacts with sulfuric acid (15–18 mol/L) in a liquid-phase microchannel reactor to form DL-homocystine .

-

Reduction in Electrolytic Cell : The resulting DL-homocystine is reduced at the cathode using 3M hydrochloric acid, graphite electrodes, and controlled parameters (temperature: 50°C, flow rate: 55 mL/min, current density: 45 mA/cm²) .

-

Purification : The catholyte undergoes impurity removal, dehydration, and condensation to yield the final product .

Key Parameters :

| Parameter | Value |

|---|---|

| HCl concentration | 3M |

| Reaction temperature | 50°C |

| Current density | 45 mA/cm² |

Metallic Sodium Reduction

This method employs a reductive cleavage approach:

-

Reduction Reaction : DL-Methionine reacts with metallic sodium in liquefied ammonia at cryogenic temperatures (-20°C to -80°C) .

-

Quenching and Purification : Excess sodium is quenched with ammonium chloride, followed by ion-exchange chromatography and acidification to yield the product .

Key Parameters :

| Parameter | Value |

|---|---|

| Molar ratio (DL-methionine:sodium) | 1:8 |

| Reaction temperature | -70°C |

| Reaction time | 17 hours |

Enantiomer Resolution

Chiral resolution is achieved using (R)-mandelic acid to separate enantiomers of DL-homocysteine thiolactone hydrochloride. The process involves:

-

Formation of Diastereomeric Salts : Triethylamine hydrochloride is removed, and (R)-mandelic acid is added to form diastereomeric salts .

-

Acidification and Recrystallization : The mixture is acidified with concentrated HCl, filtered, and dried to yield enantiomer-enriched product .

Yield and Purity :

| Parameter | Value |

|---|---|

| Yield | 59% |

| Enantiomeric excess (ee) | 97.9% |

Thiolactone Ring Cleavage

Under basic conditions (5M NaOH), the thiolactone ring undergoes cleavage to form homocysteine, which can then undergo further alkylation . For example:

-

Alkylation with Allyl Bromide : Cleaved homocysteine reacts with allyl bromide in the presence of sodium bicarbonate to form allyl-homocysteine derivatives .

Protein Modification

DL-Homocysteine thiolactone reacts with lysine residues in proteins (e.g., cytochrome c) via N-homocysteinylation, altering redox activity and structural stability . This reaction is mediated by homocysteine thiolactone, which modifies lysine side chains, reducing the heme ligand’s oxidation state .

Prebiotic and Biochemical Relevance

In prebiotic chemistry, homocysteine thiolactone forms under acidic conditions through cyclization of homocysteine, which can then participate in peptide synthesis . Its stability and reactivity make it a candidate for early biochemical pathways .

Biological Impact

While not directly a chemical reaction, this compound’s biological effects are rooted in its chemical interactions. For example, it reduces cardiac contractility (dp/dtmax) and coronary flow (CF) in isolated rat hearts, with effects modulated by gasotransmitters like hydrogen sulfide (via DL-PAG) .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Role in Cardiovascular Health

DL-Hcy TLHC has been studied for its effects on cardiac contractility and vascular function. Research indicates that it can influence cardiac performance by altering coronary flow and oxidative stress markers. In isolated rat heart studies, administration of DL-Hcy TLHC led to decreased cardiac contractility and coronary flow, suggesting potential implications for cardiovascular diseases associated with elevated homocysteine levels .

1.2 Therapeutic Potential

DL-Hcy TLHC is also explored for its role in treating bronchial diseases. It serves as a precursor in the synthesis of various therapeutic agents, including erdosteine, which is utilized for its mucolytic properties . The compound's ability to modulate physiological responses makes it a candidate for further drug development.

Biochemical Research Applications

2.1 Oxidative Stress Studies

The compound is instrumental in studying oxidative stress mechanisms in biological systems. In experiments involving specific inhibitors of gasotransmitters, DL-Hcy TLHC was shown to interact with various pathways that regulate oxidative stress, providing insights into its biochemical behavior and potential therapeutic targets .

2.2 Synthesis of Other Compounds

DL-Hcy TLHC is used in the synthesis of other sulfur-containing amino acids and derivatives, such as DL-buthionine and poly[α,β-(N-2-aminoethyl-dl-homocysteine)] for biochemical applications . Its utility in synthesizing these compounds highlights its importance in organic chemistry and biochemistry.

Production Methods

The production of DL-Hcy TLHC has evolved with advancements in chemical engineering. A notable continuous production process involves using a microchannel reactor combined with electrolytic synthesis methods, which enhances yield and purity while minimizing environmental impact . This method utilizes non-toxic materials, addressing safety concerns associated with traditional synthesis routes.

Solubility Studies

Understanding the solubility behavior of DL-Hcy TLHC is crucial for its application in pharmaceuticals. Recent studies have examined its solubility in various solvent systems, providing essential data for formulation development . The solubility characteristics directly affect its bioavailability and efficacy as a therapeutic agent.

Case Studies

5.1 Cardiac Function Analysis

A study assessing the impact of DL-Hcy TLHC on isolated rat hearts demonstrated significant changes in cardiac parameters such as dp/dt max (a measure of contractility) and coronary flow (CF). The results indicated that the compound could modulate heart function under different experimental conditions, emphasizing its relevance in cardiovascular research .

5.2 Interaction with Gasotransmitter Inhibitors

In another investigation, DL-Hcy TLHC's effects were evaluated alongside inhibitors like L-NAME, revealing complex interactions that influenced both oxidative stress markers and cardiac performance metrics. These findings underscore the compound's multifaceted role in cardiovascular physiology .

Data Summary Table

Wirkmechanismus

The mechanism of action of DL-Homocysteine thiolactone hydrochloride involves its interaction with proteins. It reacts with the side chain of lysine residues in proteins, leading to the formation of N-homocysteinylated proteins. This modification can cause protein misfolding, aggregation, and loss of function, contributing to various diseases . Additionally, it is believed to function as an inhibitor of the enzyme cystathionine β-synthase, which is responsible for homocysteine synthesis .

Vergleich Mit ähnlichen Verbindungen

L-Homocysteine thiolactone hydrochloride: Similar in structure but differs in its stereochemistry.

DL-2-Amino-4-mercaptobutyric acid 1,4-thiolactone hydrochloride: Another cyclic amino acid derivative with similar properties.

Uniqueness: DL-Homocysteine thiolactone hydrochloride is unique due to its ability to form N-homocysteinylated proteins, which are implicated in various diseases. Its reactivity and biological significance make it a valuable compound for research and industrial applications .

Biologische Aktivität

DL-Homocysteine thiolactone hydrochloride (DL-Hcy TLHC) is a derivative of homocysteine that has garnered attention in biomedical research due to its significant biological activities, particularly in cardiovascular and neurological contexts. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

DL-Homocysteine thiolactone is a cyclic thioester of homocysteine that can modify proteins through acylation, leading to various pathological effects. It is known to influence cardiovascular health, neurotoxicity, and oxidative stress responses. The compound has been implicated in the development of conditions such as Alzheimer's disease and cardiovascular diseases due to its ability to induce endothelial dysfunction and oxidative stress.

- Cardiac Contractility : Studies have shown that DL-Hcy TLHC exerts a cardiodepressive effect , leading to decreased cardiac contractility and coronary flow. In isolated rat hearts, administration of 10 μM DL-Hcy TLHC resulted in significant reductions in parameters such as maximum rate of pressure change (dp/dt max), left ventricular systolic pressure (SLVP), and coronary flow (CF) .

- Oxidative Stress : The compound's impact on oxidative stress markers has been assessed. In experiments where DL-Hcy TLHC was administered alone or with gasotransmitter inhibitors (e.g., L-NAME), it was found that while oxidative stress parameters did not change significantly with DL-Hcy TLHC alone, combinations with certain inhibitors altered oxidative stress levels, indicating complex interactions .

Data Table: Effects of DL-Homocysteine Thiolactone on Cardiac Parameters

| Parameter | Control (Baseline) | DL-Hcy TLHC Alone | DL-Hcy TLHC + L-NAME | DL-Hcy TLHC + DL-PAG |

|---|---|---|---|---|

| dp/dt max | 1200 ± 100 mmHg/s | 900 ± 80 mmHg/s | 850 ± 70 mmHg/s | 1100 ± 90 mmHg/s |

| SLVP | 100 ± 5 mmHg | 70 ± 5 mmHg | 65 ± 5 mmHg | 80 ± 5 mmHg |

| CF | 15 ± 2 mL/min | 10 ± 1 mL/min | 8 ± 1 mL/min | 12 ± 1 mL/min |

| Oxidative Stress (TBARS) | Baseline | No Change | Decreased | Decreased |

Neurological Effects

DL-Homocysteine thiolactone has been linked to neurotoxic effects , particularly concerning its role in the pathogenesis of Alzheimer's disease. Elevated levels of homocysteine are associated with cognitive decline and vascular cognitive impairment due to their impact on neurotransmitter levels, particularly acetylcholine .

Case Study: Neurotoxicity and Cognitive Impairment

A study explored the effects of hyperhomocysteinemia induced by dietary factors on cognitive function in mice. Findings indicated that increased homocysteine levels led to significant impairments in reference memory and reduced cortical acetylcholine levels, suggesting a direct link between homocysteine metabolism and neurodegenerative processes .

Clinical Implications

The biological activities of DL-homocysteine thiolactone highlight its potential as a biomarker for cardiovascular risk and neurodegenerative diseases. Its role in inducing oxidative stress and endothelial dysfunction positions it as a target for therapeutic interventions aimed at lowering homocysteine levels through dietary modifications or pharmacological treatments.

Eigenschaften

IUPAC Name |

3-aminothiolan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEGSUBKDDEALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6038-19-3, 3622-59-1 | |

| Record name | Homocysteine thiolactone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6038-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocysteine thiolactone hydrochloride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006038193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC22879 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-homocysteine thiolactone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D8467GAGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the biological effects of DL-Homocysteine thiolactone hydrochloride on plant growth?

A1: this compound exhibits significant root-growth inhibition in various plant species, even at low concentrations (5.0 x 10-5 M). [] This inhibitory effect is stronger than that of dihydro-2(3H)-thiophenone. [] Studies suggest that the free amino group at the C-3 position in DL-Homocysteine thiolactone plays a crucial role in its inhibitory activity. [] Additionally, it has been observed to reduce chlorophyll content in the cotyledons of treated Brassica campestris plants. []

Q2: Can this compound be used as a methionine substitute in ruminant nutrition?

A3: Research suggests that this compound (XIV) demonstrates potential as a methionine substitute in ruminant nutrition. [] In vitro studies with rumen microorganisms show that it exhibits high stability against microbial degradation, particularly when combined with urea. [] Further investigations revealed minimal degradation of XIV in aqueous buffers at both pH 6.8 and 2.3 within a 24-hour period. [] These findings indicate that dietary XIV may resist rumen breakdown, potentially allowing its conversion to methionine in the animal.

Q3: Is this compound attractive to insects?

A5: Field tests indicate that this compound exhibits attractive properties to the olive fly (Dacus oleae). [] This attractiveness is thought to be related to the compound's far infrared absorption bands. [] Interestingly, some compounds, such as menthol and butyl butyrate, displayed anti-attractant properties in these tests. []

Q4: Does the structure of this compound influence its interaction with silver nitrate?

A6: The structure of this compound impacts its amperometric titration with silver nitrate. [] While most mercaptans, including this compound, show theoretical titrations, compounds like cysteine hydrochloride and penicillamine show higher titers (approximately 25% higher). [] This difference is attributed to cysteine's multiple ionized forms and silver ion interactions beyond the -SH group. []

Q5: Can this compound affect poliovirus activity in cell cultures?

A7: Research indicates that the absence of cystine in the maintenance medium significantly delays the cytopathogenic effect of poliovirus strains on monkey kidney cells. [] Interestingly, this compound, along with glutathione, L-cysteine hydrochloride, and DL-cystathionine, can replace cystine but at higher concentrations. [] Notably, the absence of cystine does not affect the adsorption of the poliovirus strain Akron onto monkey kidney cells. [] This research highlights the importance of cystine or its substitutes for normal poliovirus action in vitro.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.